

Validating the-Structure of Chloroacetamide Derivatives: A Crystallographic Comparison

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Compound of Interest

Compound Name: 2-Chloro-N-thiobenzoyl-acetamide

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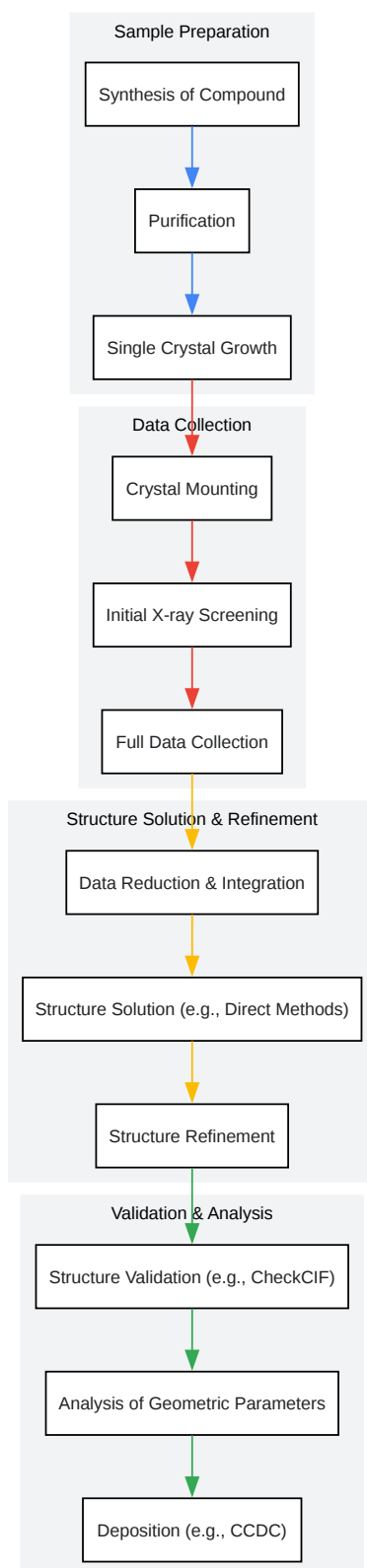
A comparative guide to the X-ray crystallographic validation of 2-chloro-N-aryl-acetamide structures, with a focus on 2-Chloro-N-(3-fluorophenyl)acetamide.

Introduction:

While the specific crystallographic data for **2-Chloro-N-thiobenzoyl-acetamide** is not publicly available, this guide provides a comprehensive comparison of structurally similar and well-characterized 2-chloro-N-aryl-acetamide derivatives. The validation of molecular structures through single-crystal X-ray diffraction is a cornerstone of modern chemistry, providing unequivocal evidence of atomic connectivity and conformation. This guide will use 2-Chloro-N-(3-fluorophenyl)acetamide as a primary example and compare its crystallographic parameters with other related compounds to offer researchers, scientists, and drug development professionals a clear understanding of the structural nuances within this class of molecules.

Workflow for X-ray Crystallographic Structure Validation

The following diagram outlines the typical workflow for determining and validating a molecular structure using single-crystal X-ray crystallography.



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A generalized workflow for structure determination by X-ray crystallography.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Chloro-N-(3-fluorophenyl)acetamide and several related compounds, allowing for a direct comparison of their solid-state structures.

Parameter	2-Chloro-N-(3-fluorophenyl)acetamide[1][2]	2-Chloro-N-(4-hydroxyphenyl)acetamide[3][4]	2-Chloro-N-phenylacetamide[5]	2-Chloro-N-(4-fluorophenyl)acetamide[6]
Formula	C ₈ H ₇ ClFNO	C ₈ H ₈ ClNO ₂	C ₈ H ₈ ClNO	C ₈ H ₇ ClFNO
Molecular Weight	187.60	185.60	169.6	187.60
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁	P2 ₁ /c	Cc
a (Å)	5.0441 (2)	6.5088 (6)	5.0623 (15)	4.7410 (9)
b (Å)	18.2374 (7)	5.1758 (5)	18.361 (6)	20.062 (4)
c (Å)	8.8653 (3)	12.2175 (14)	9.115 (2)	8.9860 (18)
β (°) **	99.843 (1)	101.649 (10)	102.13 (3)	99.60 (3)
Volume (Å ³) **	803.53 (5)	403.11 (7)	828.3 (4)	842.7 (3)
Z	4	2	4	4
Torsion Angle	O—C—C—Cl = 5.6 (3)°[1][2]	N1—C7—C8— Cl1 = 15.4 (4)°[3][7]	C—Cl and C=O bonds are syn	N/A

Experimental Protocols

A detailed methodology for the synthesis and single-crystal X-ray diffraction of a representative compound, 2-Chloro-N-(3-fluorophenyl)acetamide, is provided below. This protocol is generally applicable to other similar small organic molecules.

Synthesis and Crystallization of 2-Chloro-N-(3-fluorophenyl)acetamide

- **Synthesis:** The title compound was synthesized by the reaction of 2-chloroacetyl chloride with 3-fluoroaniline at room temperature.
- **Work-up:** The reaction mixture was poured into crushed ice. The resulting solid was filtered and washed thoroughly with water and dilute hydrochloric acid.
- **Crystallization:** A small portion of the purified solid was dissolved in a 1:1 mixture of ethanol and water. Colorless prismatic crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at approximately 24°C.

X-ray Data Collection and Structure Refinement

- **Data Collection:** A suitable single crystal was mounted on a diffractometer (e.g., Bruker APEXII). X-ray diffraction data were collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Cu K α radiation).[1]
- **Data Reduction:** The collected diffraction data were processed, which includes integration of reflection intensities and correction for various experimental effects such as absorption.[1]
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined with restraints, while other hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Structural Insights and Comparison

The crystallographic data reveal that while the selected 2-chloro-N-aryl-acetamides share a common monoclinic crystal system, they crystallize in different space groups, indicating distinct packing arrangements in the solid state. The unit cell dimensions and volumes also vary, reflecting the influence of the different substituents on the phenyl ring.

A key conformational feature is the torsion angle between the chloroacetyl group and the amide plane. In 2-Chloro-N-(3-fluorophenyl)acetamide, the Cl and O atoms are nearly in a syn-

periplanar arrangement, with a small O=C-C-Cl torsion angle of 5.6 (3)°. [1][2] Similarly, in 2-chloro-N-phenylacetamide, the C-Cl and C=O bonds are also in a syn conformation. [5] In contrast, 2-chloro-N-(4-hydroxyphenyl)acetamide exhibits a slightly larger deviation from planarity in its acetamide group, with a torsion angle of 15.4 (4)°. [3][7]

The crystal packing of these compounds is often dominated by intermolecular hydrogen bonds. For instance, in 2-Chloro-N-(3-fluorophenyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds. [1][2] Similar N—H···O hydrogen bonding is observed in the other compared structures, playing a crucial role in the supramolecular assembly. [3][5] The presence of different functional groups, such as the hydroxyl group in 2-chloro-N-(4-hydroxyphenyl)acetamide, can introduce additional hydrogen bonding motifs, further influencing the crystal packing. [3]

This comparative analysis underscores the utility of X-ray crystallography in elucidating the precise three-dimensional structures of molecules, which is of critical importance in fields such as drug design, where structure-activity relationships are paramount.

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